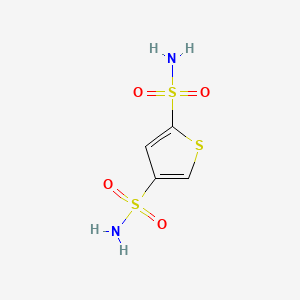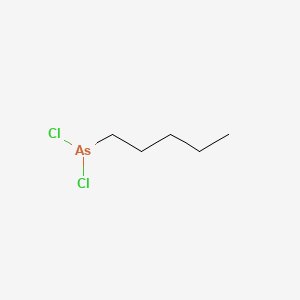![molecular formula C6H3N5O B13807271 Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
Acetamide,2-cyano-2-[(dicyanomethylene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- is a complex organic compound with the molecular formula C6H4N4O. This compound is known for its unique structure, which includes multiple cyano groups and an amide functional group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-cyano-2-[(dicyanomethylene)amino]- typically involves the reaction of acetamide with dicyanomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide,2-cyano-2-[(dicyanomethylene)amino]- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the cyano groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Acetamide,2-cyano-2-[(dicyanomethylene)amino]- exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The amide group can also form hydrogen bonds, further affecting the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanacetamide: Similar in structure but lacks the additional cyano groups.
Malononitrile: Contains two cyano groups but lacks the amide functionality.
Cyanoacetamide: Similar but with a different arrangement of functional groups.
Uniqueness
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- is unique due to its combination of multiple cyano groups and an amide group, which gives it distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H3N5O |
|---|---|
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
2-cyano-2-(dicyanomethylideneamino)acetamide |
InChI |
InChI=1S/C6H3N5O/c7-1-4(2-8)11-5(3-9)6(10)12/h5H,(H2,10,12) |
Clé InChI |
IRKOYAWZSISOIY-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(=O)N)N=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


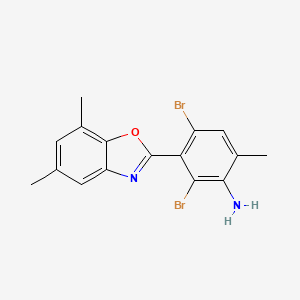
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)

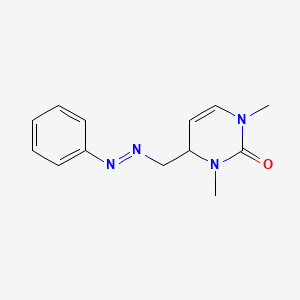
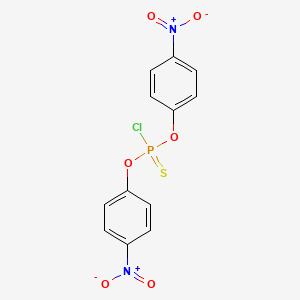

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
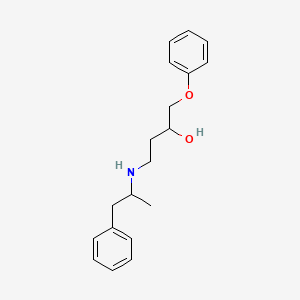
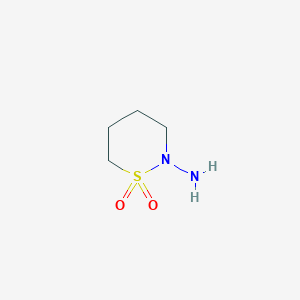
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)

